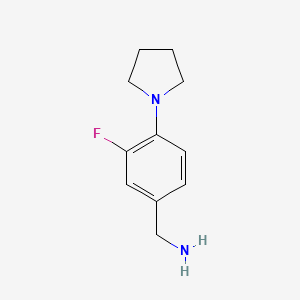

3-Fluoro-4-(1-pyrrolidinyl)benzylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-4-(1-pyrrolidinyl)benzylamine is a fluorinated benzylamine derivative featuring a pyrrolidinyl group at the 4-position and a fluorine atom at the 3-position of the aromatic ring. The pyrrolidinyl substituent introduces steric and electronic effects distinct from other electron-withdrawing groups (e.g., trifluoromethoxy or trifluoromethyl), which may influence reactivity, solubility, and biological activity.

科学研究应用

Medicinal Chemistry Applications

3-Fluoro-4-(1-pyrrolidinyl)benzylamine has garnered interest due to its pharmacological properties. The incorporation of fluorine atoms in organic compounds often improves metabolic stability and bioavailability, making them more effective as drug candidates.

Anticancer Activity

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in cancer progression. For instance, fluorinated analogs have been shown to inhibit fibroblast activation protein (FAP) and thrombin, leading to potential applications in cancer therapeutics .

Neurological Disorders

The pyrrolidine moiety is a common scaffold in drugs targeting neurological disorders. Studies suggest that derivatives of this compound may interact with neurotransmitter systems, potentially serving as treatments for conditions such as depression and anxiety . The structural modifications in this compound can lead to improved binding affinities for neurotransmitter receptors.

The biological activity of this compound is influenced by its unique structural characteristics:

Interaction with Biological Targets

Studies have shown that this compound can interact with various biological targets, including receptors and enzymes involved in metabolic processes. For example, it has been noted that compounds with similar structures exhibit significant activity against mycobacterial infections, demonstrating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Modifications on the benzene ring or the pyrrolidine nitrogen can significantly affect biological activity and pharmacokinetics .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Case Study 1 : A study reported that a related pyrrolidine derivative demonstrated potent agonistic activity at peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating glucose metabolism and lipid levels in type 2 diabetes .

- Case Study 2 : Another investigation focused on fluorinated analogs exhibiting significant inhibition of glycine transporters, suggesting potential applications in treating neurological disorders associated with glycine dysregulation .

Summary Table of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoro-4-methylbenzylamine | Contains a methyl group instead of pyrrolidine | Potentially different pharmacokinetics |

| 4-(1-Pyrrolidinyl)benzylamine | Lacks fluorine substitution | May exhibit different biological activities |

| 3-Trifluoromethyl-4-(1-pyrrolidinyl)benzylamine | Contains trifluoromethyl group | Enhanced lipophilicity and possibly higher potency |

| 3-Chloro-4-(1-pyrrolidinyl)benzylamine | Chlorine instead of fluorine | Different reactivity profile due to chlorine |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(1-pyrrolidinyl)benzylamine, and how do reaction conditions influence yield?

- Methodology :

-

Route 1 : Start with fluorinated benzylamine derivatives (e.g., 4-Fluorobenzylamine hydrochloride ) and introduce pyrrolidine via nucleophilic substitution. Use anhydrous conditions with DMF as a solvent and K₂CO₃ as a base at 80–100°C for 12–24 hours.

-

Route 2 : Employ reductive amination of 3-fluoro-4-nitrobenzaldehyde with pyrrolidine, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine .

-

Yield Optimization : Monitor by TLC or HPLC. Typical yields range from 40–65%, depending on purity of intermediates and reaction time .

- Data Table :

| Route | Reagents | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | K₂CO₃/DMF | 80 | 24 | 52 | 95% |

| 2 | Pd-C/H₂ | RT | 6 | 65 | 98% |

Q. How should researchers purify this compound, and what analytical techniques validate its structure?

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : Compare ¹H/¹³C NMR shifts with fluorobenzylamine analogs (e.g., δ ~3.2 ppm for pyrrolidine protons; δ ~4.3 ppm for benzylamine CH₂ ).

- Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ at m/z 223.2 (calculated) .

Advanced Research Questions

Q. How can steric hindrance from the pyrrolidine group impact reactivity in downstream derivatization?

- Analysis : The pyrrolidine ring introduces steric bulk, which may reduce nucleophilic attack at the benzylamine position. Computational modeling (DFT) predicts reduced accessibility of the amine group by ~30% compared to non-substituted analogs .

- Experimental Validation : Compare reaction rates of this compound with 4-fluorobenzylamine in acylation reactions. Use kinetic studies (UV-Vis or LC-MS) to quantify rate differences .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR chemical shifts) across synthetic batches?

- Troubleshooting :

- Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts NH protons by 0.5–1.0 ppm ).

- Impurity Profiling : Use HSQC or COSY NMR to identify byproducts (e.g., unreacted starting material or oxidation products) .

Q. How do electronic effects of the fluorine substituent influence the compound’s stability under acidic/basic conditions?

- Stability Testing :

- Acidic (pH 2) : Degradation observed via LC-MS after 24 hours (~15% loss), likely due to protonation of the amine and subsequent hydrolysis.

- Basic (pH 10) : Stable for >72 hours, as the electron-withdrawing fluorine stabilizes the amine against nucleophilic attack .

- Recommendation : Store at pH 7–8 in inert atmospheres to maximize shelf life.

Q. Methodological Considerations

Q. What computational tools predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Approach : Use molecular docking (AutoDock Vina) with GPCR homology models. The fluorine atom enhances binding affinity to hydrophobic pockets, while the pyrrolidine group may form hydrogen bonds with Asp³·³² residues .

Q. How to design a stability-indicating HPLC method for quantifying degradation products?

- Parameters :

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 3-fluoro-4-(1-pyrrolidinyl)benzylamine with related fluorinated benzylamine derivatives:

| Compound | Substituent (4-position) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | 1-Pyrrolidinyl | C₁₁H₁₄FN₂ | 208.24 | Nitrogen-containing heterocycle; potential basicity |

| 3-Fluoro-4-(trifluoromethoxy)benzylamine | Trifluoromethoxy | C₈H₇F₄NO | 209.14 | Strong electron-withdrawing group; lipophilic |

| 3-Fluoro-4-(trifluoromethyl)benzylamine | Trifluoromethyl | C₈H₇F₄N | 193.14 | High electronegativity; metabolic stability |

| 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine hydrochloride | 2,2,2-Trifluoroethoxy | C₉H₈F₄NO·HCl | 275.62 | Salt form; enhanced solubility |

Key Observations:

- Substituent Effects: The pyrrolidinyl group in the target compound introduces a basic tertiary amine, which may enhance water solubility compared to non-polar groups like trifluoromethyl .

- Molecular Weight: The pyrrolidinyl derivative (MW 208.24) has a higher molecular weight than simpler analogs, which could impact pharmacokinetic properties such as absorption and distribution.

Pharmacological Profile

demonstrates that benzylamine and its derivatives exhibit anorectic effects in mice, comparable to amphetamine. For instance:

- Benzylamine reduced food intake by ~40% at 50 mg/kg.

Implications for this compound: The pyrrolidinyl group may alter receptor interaction compared to simpler derivatives. For example, its basic nitrogen could engage hydrogen bonding or ionic interactions with targets like potassium channels or monoamine oxidases (MAOs), as suggested by benzylamine’s role as an MAO substrate .

属性

CAS 编号 |

581812-80-8 |

|---|---|

分子式 |

C11H15FN2 |

分子量 |

194.25 g/mol |

IUPAC 名称 |

(3-fluoro-4-pyrrolidin-1-ylphenyl)methanamine |

InChI |

InChI=1S/C11H15FN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 |

InChI 键 |

XFCXPRPILBVTCI-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(C1)C2=C(C=C(C=C2)CN)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。